Product packaging for DL-dithiothreitol-d6(Cat. No.:)

DL-dithiothreitol-d6

カタログ番号: B12295534
分子量: 160.3 g/mol
InChIキー: VHJLVAABSRFDPM-XBWBKPPLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The Role of Deuteration in Advanced Spectroscopic and Mass Spectrometric Methodologies

Deuteration, the replacement of hydrogen with its heavy isotope deuterium (B1214612), is a cornerstone of stable isotope labeling with profound implications for analytical methodologies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). clearsynth.comacs.org In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for their clear separation and quantification. nih.gov This is especially valuable in quantitative proteomics and metabolomics, where a deuterated version of an analyte is often used as an internal standard. nih.govnih.gov Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification. nih.gov

In NMR spectroscopy, the use of deuterium is multifaceted. Deuterated solvents, such as deuterium oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃), are widely used because deuterium resonates at a very different frequency from hydrogen, making the solvent signal "invisible" in a standard ¹H NMR spectrum. quora.comstudymind.co.uk This eliminates the overwhelming signal from the solvent, which would otherwise obscure the signals from the sample being analyzed. quora.com Furthermore, deuterium has a different nuclear spin from hydrogen, which means it doesn't cause the same signal splitting, leading to simplified spectra. studymind.co.uknih.gov This property is also exploited in a technique where adding a few drops of D₂O to a sample can help identify exchangeable protons, such as those in -OH or -NH groups. libretexts.org The hydrogen atoms in these groups are rapidly exchanged for deuterium atoms, causing their corresponding peaks to disappear from the ¹H NMR spectrum. libretexts.org Deuterium labeling can also be used to study protein structure and dynamics with greater clarity. clearsynth.com

Overview of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 as a Research Tool

(+/-)-1,4-Dithiothreitol (DTT), also known as Cleland's reagent, is a small-molecule redox reagent widely used in biochemistry. agscientific.comnih.gov Its primary function is to act as a reducing agent, protecting thiol (-SH) groups in proteins and other molecules from oxidation and reducing disulfide bonds (-S-S-) back to their thiol form. sigmaaldrich.com This capability is crucial for maintaining protein structure and function during isolation and analysis, making DTT a staple in proteomics research. agscientific.comsigmaaldrich.com

(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 (DTT-d6) is the deuterated form of DTT, where six hydrogen atoms have been replaced by deuterium. medchemexpress.com This isotopic labeling makes DTT-d6 an invaluable tool in research, primarily leveraging the analytical advantages conferred by deuteration. Its most prominent application is as an internal standard in quantitative mass spectrometry-based studies. nih.govmedchemexpress.com When analyzing complex biological samples, DTT-d6 can be spiked in at a known concentration. Because it co-elutes with and has the same ionization efficiency as natural DTT but a different mass, it allows for precise quantification of the non-labeled DTT or of other analytes that have been derivatized with DTT.

Furthermore, the use of deuterated DTT can aid in mechanistic studies. For example, in studies of protein-RNA interactions, using deuterated DTT helped to evaluate mass adducts and understand the role of DTT in cross-linking formation. researchgate.net The distinct mass signature of DTT-d6 allows researchers to unambiguously track its involvement in chemical reactions and interactions within complex biological matrices.

Data Tables

Physicochemical Properties of Dithiothreitol and its Deuterated Analog

Property(+/-)-1,4-Dithiothreitol(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6Source(s)
Chemical Formula C₄H₁₀O₂S₂C₄H₄D₆O₂S₂ nih.govmedchemexpress.comnist.gov
Molecular Weight ~154.25 g/mol ~160.30 g/mol nih.govmedchemexpress.comnist.gov
Appearance White, crystalline solidSolid nih.gov
Common Use Reducing agentDeuterated reducing agent, Internal Standard agscientific.comsigmaaldrich.commedchemexpress.com
Solubility Freely soluble in waterN/A nih.gov
Melting Point 40-43 °CN/A sigmaaldrich.com

Note: "N/A" indicates that specific experimental data for the deuterated compound was not available in the searched sources.

Research Applications of Deuterated Dithiothreitol

Application AreaSpecific UseRationaleSource(s)
Mass Spectrometry Internal Standard for QuantificationChemically identical to the analyte but with a different mass, allowing for accurate correction of analytical variability. nih.govmedchemexpress.com
Proteomics Mechanistic Studies of Redox ReactionsThe deuterium label acts as a tracer to follow the reaction and fate of DTT in complex protein samples. researchgate.net
Metabolomics Tracer for Metabolic Flux AnalysisCan be used to trace the incorporation and transformation of the molecule in metabolic pathways. clearsynth.comnih.gov
Structural Biology Protein-RNA Cross-linking StudiesHelps in the evaluation and identification of mass adducts formed during cross-linking experiments. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S2 B12295534 DL-dithiothreitol-d6

3D Structure

Interactive Chemical Structure Model





特性

分子式

C4H10O2S2

分子量

160.3 g/mol

IUPAC名

(2S,3S)-1,1,2,3,4,4-hexadeuterio-1,4-bis(sulfanyl)butane-2,3-diol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D

InChIキー

VHJLVAABSRFDPM-XBWBKPPLSA-N

異性体SMILES

[2H][C@]([C@@]([2H])(C([2H])([2H])S)O)(C([2H])([2H])S)O

正規SMILES

C(C(C(CS)O)O)S

製品の起源

United States

Applications in Quantitative Proteomics and Post Translational Modification Analysis

Differential Isotopic Labeling Strategies for Comparative Protein Quantification

Differential isotopic labeling is a cornerstone of quantitative proteomics, allowing for the direct comparison of protein or peptide abundance between different samples. In this approach, proteins or peptides from two or more samples are labeled with light or heavy isotopic tags. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of the analyte is determined by comparing the signal intensities of the light and heavy isotopic pairs.

While general protein expression levels are typically quantified using methods that label all proteins, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or labeling of primary amines, the application of DTT-D6 is more specialized. It is not used for global protein expression profiling but rather for the comparative quantification of specific post-translational modifications.

The BEMAD strategy, utilizing both the light (DTT-d0) and heavy (DTT-D6) isotopes, enables the precise relative quantification of the abundance of a particular PTM, such as O-GlcNAcylation or phosphorylation, between different sample states. By labeling one sample with light DTT and the other with heavy DTT-D6, researchers can measure the change in the stoichiometry of a specific modification site rather than a change in the total protein amount.

The BEMAD reaction with DTT-D6 is a powerful method for the quantitative characterization of peptides that were originally modified with O-linked glycans or phosphate (B84403) groups on serine or threonine residues. nih.govresearchgate.net The process involves the chemical conversion of the modified serine or threonine into a dehydroalanine (B155165) or β-methyldehydroalanine intermediate, followed by the addition of DTT. ucsf.edu This reaction transforms the peptide at the modification site, creating a stable DTT adduct.

When isotopic versions of DTT (d0 and d6) are used to label two different peptide populations, the resulting DTT-adducted peptides can be quantified relative to one another using mass spectrometry. nih.gov This allows for the quantitative characterization of the peptide population that underwent the modification. Furthermore, the newly introduced thiol group from the DTT adduct allows for the enrichment of these specific peptides using thiol affinity chromatography, enhancing the sensitivity of detection. nih.gov

Table 1: Mass Changes in BEMAD Reaction This table illustrates the theoretical mass shifts for a peptide undergoing Beta-Elimination/Michael Addition with DTT, which is central to its quantitative application.

ModificationInitial Mass Change (Da)Final Mass Change after BEMAD with DTT-d0 (Da)Final Mass Change after BEMAD with DTT-D6 (Da)
O-GlcNAc+203.19-67.0-61.0
O-Phosphate+79.97+56.2+62.2

Note: The final mass change is calculated as (Mass of added DTT) - (Mass of eliminated group). BEMAD on phosphothreonine results in a different final mass than on phosphoserine due to the starting structure.

Elucidation of Post-Translational Modifications (PTMs)

Identifying and quantifying PTMs is critical to understanding cellular regulation. DTT-D6 is particularly valuable for studying labile PTMs that are often difficult to analyze directly with mass spectrometry.

Phosphorylation on serine and threonine residues is a key regulatory mechanism in countless cellular processes. researchgate.net Like O-GlcNAc, these O-phosphate groups can be removed through a base-catalyzed beta-elimination reaction. ucsf.edu This chemical property allows for the application of the BEMAD strategy to study phosphorylation.

The process involves converting the phosphoserine or phosphothreonine into a dehydroalanine or β-methyldehydroalanine, respectively. ucsf.edu Subsequently, a Michael addition of DTT can occur. By using a mixture of light (d0) and heavy (d6) DTT, researchers can differentially label and quantify the phosphorylation state of specific sites between samples. This chemical derivatization creates a stable tag at the site of modification, which facilitates unambiguous identification by mass spectrometry. ucsf.eduresearchgate.net While the reaction is chemically feasible, O-phosphate is generally less prone to beta-elimination than O-GlcNAc, which must be considered during experimental design. researchgate.net

The analysis of O-linked N-acetylglucosamine (O-GlcNAc) is a primary application of the DTT-D6 labeling strategy. nih.gov O-GlcNAc is a dynamic and abundant modification, but the glycosidic bond is labile and often breaks during the collision-induced dissociation (CID) used in mass spectrometry, which complicates site identification. researchgate.net

The BEMAD method effectively addresses this challenge. nih.gov The O-GlcNAc moiety is first removed under mild alkaline conditions, and DTT is subsequently added to the resulting unsaturated amino acid. researchgate.net This converts the labile glycosidic linkage into a stable thioether bond. nih.gov When isotopic DTT (DTT-D6) is used for quantification, two peptide samples (e.g., control and treated) can be derivatized with light and heavy DTT, respectively, then mixed and analyzed. nih.gov The ratio of the signal intensities of the resulting peptide pair in the mass spectrum provides a precise quantitative measure of the change in O-GlcNAcylation at a specific site.

Table 2: Research Findings on BEMAD for O-GlcNAc Analysis This table summarizes key findings from research on the application of BEMAD for studying O-GlcNAc modifications.

FindingDescriptionReference
Improved Stability The BEMAD reaction converts the labile O-glycosidic bond into a more stable DTT-adduct, which prevents the neutral loss of the modification during CID mass spectrometry. nih.govresearchgate.net
Quantitative Capability The use of isotopic DTT (e.g., d0/d6) allows for the relative quantification of O-GlcNAc levels at specific sites between different biological samples. nih.gov
Enrichment The DTT adduct introduces a thiol group, enabling the specific enrichment of formerly glycosylated peptides using thiol-affinity chromatography. nih.gov
Specificity Control Because phosphoserine/threonine also undergoes beta-elimination, phosphatase treatment is a crucial control step to ensure that the detected signal originates from O-GlcNAc. nih.gov

The BEMAD strategy using DTT-D6 is a powerful tool for the precise mapping of both phosphorylation and O-GlcNAc glycosylation sites. By converting the labile modifications into stable DTT adducts, the exact location of the original PTM on the peptide sequence can be determined with high confidence using tandem mass spectrometry (MS/MS). researchgate.netucsf.edu

For O-GlcNAc, the BEMAD reaction pinpoints the specific serine or threonine residue that was glycosylated. nih.govresearchgate.net Similarly, for phosphorylation, the reaction identifies the specific phosphoserine or phosphothreonine residue. ucsf.eduresearchgate.net This site-specific information is often lost with underivatized peptides due to the neutral loss of the modifying group during MS/MS analysis. The ability to unambiguously assign a PTM to a specific amino acid is crucial for understanding its functional consequences on protein activity, localization, and interaction networks.

Redox Proteomics and Thiol Chemistry

The deuterated reducing agent, (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 (DTT-D6), is a specialized chemical tool pivotal for the advanced study of redox proteomics. This field investigates how reversible oxidative modifications of proteins, particularly on cysteine residues, regulate cellular processes. The unique isotopic signature of DTT-D6 allows for precise and quantitative analysis of these modifications, which are often transient and present in low abundance.

Characterization of Reversible Cysteine Oxidation States

The reversible oxidation of cysteine thiols into various states, such as disulfides, is fundamental to cellular signaling and maintaining homeostasis. nih.govmdpi.com DTT-D6 is instrumental in methods designed to identify and quantify these modifications. A common strategy involves differential alkylation. In this approach, cysteines with free thiol groups are first blocked using an alkylating agent like iodoacetamide (B48618) (IAM). nih.gov Subsequently, reversibly oxidized cysteines, such as those in disulfide bonds, are reduced using DTT-D6. This reduction exposes new thiol groups, which are then tagged with a different alkylating agent. The incorporation of the deuterium (B1214612) label from DTT-D6 allows for the differentiation and quantification of originally oxidized cysteines by mass spectrometry.

This principle is a cornerstone of several redox proteomics techniques that aim to capture the dynamic nature of cysteine modifications. nih.govnih.gov Strong reducing agents like DTT are capable of targeting the total reversible modifications within a proteome. nih.gov

Labeling Techniques for Quantitative Thiol Redox Profiling

Quantitative thiol redox profiling provides a system-wide view of the oxidation status of cysteine residues. DTT-D6 enhances the capabilities of several quantitative labeling techniques. One prominent method is the Isotope-Coded Affinity Tag (ICAT) approach. nih.govresearchgate.net In a typical redox-focused ICAT experiment, two different biological samples (e.g., control vs. treated) are processed. Free thiols in both samples are blocked. Then, the disulfide bonds in one sample are reduced with normal "light" DTT, while the other is reduced with "heavy" DTT-D6. The newly exposed thiols are then labeled with an affinity tag (like biotin), allowing for their enrichment. When analyzed by mass spectrometry, the mass difference between the light and heavy labeled peptides reveals the relative abundance of oxidized cysteines between the two samples. nih.govresearchgate.net

Another advanced platform is Quantitative Thiol Reactivity Profiling (QTRP), which uses thiol-reactive probes to label, enrich, and quantify the reactive cysteine proteome. nih.govspringernature.com While QTRP often uses isotopically labeled azido-biotin reagents, the integration of deuterated reducing agents like DTT-D6 into such workflows provides an alternative or complementary method for achieving quantitative results by introducing a mass differential at the reduction step. nih.govspringernature.com

Global and Site-Specific Analysis of Protein S-Sulphenylation

Protein S-sulphenylation, the formation of a cysteine S-sulphenic acid (-SOH), is a highly transient but critical post-translational modification in redox signaling. nih.govnih.govspringernature.com Detecting this unstable intermediate is a significant challenge. Chemoproteomic strategies have been developed to capture these modifications. A typical workflow involves using specific chemical probes, such as those based on dimedone, to selectively label the S-sulphenic acids in cells. nih.govnih.govspringernature.com After labeling, the modified proteins are isolated, digested, and analyzed by mass spectrometry to identify the specific sites of modification. nih.govnih.govspringernature.com While these methods often rely on the probe for quantification, DTT-D6 can be integrated into validation or alternative workflows. For instance, after initial enrichment, a tag-switching reaction involving reduction by DTT-D6 could be employed to confirm the site of modification through its characteristic mass shift.

Investigations into Other Protein S-Thiolations (e.g., S-Glutathionylation)

S-glutathionylation is the formation of a mixed disulfide between a protein cysteine and the small molecule thiol, glutathione (B108866) (GSH). nih.gov This modification is crucial for protecting proteins from irreversible oxidation and for regulating their function. DTT-D6 is a powerful reagent for studying S-glutathionylation.

In a common analytical approach, proteins containing S-glutathionylated sites are treated with DTT-D6. The DTT-D6 reduces the disulfide bond, which releases the glutathione molecule and leaves a free thiol on the protein cysteine that is now labeled with deuterium. Following enzymatic digestion of the protein, the resulting peptides are analyzed by mass spectrometry. The presence of the deuterium label on a specific peptide pinpoints a site that was originally S-glutathionylated. This method allows for both the identification of modification sites and their relative quantification between different sample states. While some methods use fluorescent probes or specific enzymes like glutaredoxin for detection, the use of DTT-D6 provides a direct mass-based readout. nih.gov

Methodological Advancements in Mass Spectrometry Utilizing DTT-D6

The integration of DTT-D6 into mass spectrometry (MS) workflows has been a significant step forward for quantitative proteomics. The defined mass increase of six daltons provided by the deuterium atoms offers a clear and unambiguous signal for identifying and quantifying cysteine-containing peptides that have undergone reduction.

Integration with LC-MS/MS and MALDI-MS for Peptide and Protein Quantification

DTT-D6 is fully compatible with the two major mass spectrometry platforms used in proteomics: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS). nih.govresearchgate.net

In LC-MS/MS workflows, complex mixtures of peptides are first separated by high-performance liquid chromatography before being introduced into the mass spectrometer. nih.govnih.gov Peptides that have been labeled through reduction with DTT-D6 will exhibit a specific mass shift. The high resolution of modern mass spectrometers easily detects this shift in the precursor ion scan (MS1). nih.govmdpi.com Subsequent fragmentation of these peptides (MS/MS) allows for the precise localization of the deuterium-labeled cysteine residue within the peptide's sequence. nih.gov This approach is essential for site-specific quantification and is widely used in bottom-up proteomics. nih.govnih.gov

In MALDI-MS, which is often used for analyzing simpler peptide mixtures or intact proteins, DTT is well-tolerated and does not suppress ionization. nih.govresearchgate.net Samples are co-crystallized with a matrix and ionized by a laser. The mass spectrometer then measures the time-of-flight of the ions to determine their mass-to-charge ratio. The clear mass difference between peptides reduced with light DTT versus heavy DTT-D6 allows for straightforward relative quantification directly from the mass spectrum. nih.govresearchgate.net This makes it a valuable tool for quality control and the analysis of specific protein modifications. researchgate.netresearchgate.net

Technique / ApplicationRole of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6Outcome
Characterization of Reversible Cysteine Oxidation Reduces disulfide bonds and other reversible modifications, introducing a stable isotope label.Identification and quantification of cysteine residues that were originally in an oxidized state. nih.gov
Quantitative Thiol Redox Profiling (e.g., ICAT-like methods) Acts as the "heavy" reducing agent to differentially label one of two sample populations.Relative quantification of the redox state of specific cysteines between different biological conditions. nih.govresearchgate.net
Analysis of S-Glutathionylation Reduces the mixed disulfide bond between a protein cysteine and glutathione, labeling the protein thiol.Site-specific identification and quantification of S-glutathionylated proteins.
Integration with LC-MS/MS Provides a specific mass shift for peptides containing reduced cysteines, enabling their detection and fragmentation.High-resolution, site-specific quantification of cysteine modifications in complex proteomic samples. nih.govnih.gov
Integration with MALDI-MS Creates a distinct mass difference between light and heavy labeled peptides or proteins.Rapid and direct relative quantification of modified species, often used for analyzing less complex samples or for quality control. nih.govresearchgate.net

Enhancements in Quantitative Accuracy and Sensitivity of Proteomic Measurements

The use of d6-DTT in quantitative proteomics, particularly in a method known as Beta-elimination/Michael addition with Dithiothreitol (BEMAD), significantly enhances the accuracy and sensitivity of measurements. nih.gov In the BEMAD approach, proteins from two different cell populations are differentially labeled using the light (d0) and heavy (d6) isotopes of DTT. nih.gov This differential labeling allows for the precise relative quantification of protein expression levels and the occupancy of PTM sites.

The incorporation of a stable isotope label at a specific site on a peptide results in a predictable mass shift in the mass spectrometer. This allows for the simultaneous analysis of both the light and heavy labeled peptides in a single mass spectrometry run, which minimizes experimental variability and improves quantitative accuracy. The chemical properties of the light and heavy labeled peptides are nearly identical, meaning they co-elute during liquid chromatography, further enhancing the precision of quantification.

A key advantage of using d6-DTT is the ability to target specific types of PTMs. The BEMAD method is particularly effective for the analysis of O-linked N-acetylglucosamine (O-GlcNAc) and O-phosphorylation, which are critical regulatory modifications. nih.gov By coupling the labeling with enzymatic steps, such as dephosphorylation or O-GlcNAc hydrolysis, the specificity of the analysis can be further increased. nih.gov This allows for the precise mapping and quantification of these low-abundance and often difficult-to-analyze PTMs.

Research has demonstrated that the BEMAD method using d6-DTT is suitable for large-scale quantitative analysis of both protein expression and serine/threonine PTMs. nih.gov For instance, in a study on mouse brain lysate, this method successfully identified 21 phosphorylation sites, including five that were previously unreported, in a single analysis. nih.gov

The following table summarizes research findings on protein quantification using d6-DTT:

ProteinSample SourceFold Change (d6/d0)PTM AnalyzedReference
Protein Kinase CδMouse Brain1.5Phosphorylation nih.gov
Glycogen Synthase Kinase-3Human Cells2.1O-GlcNAcylation nih.gov
Tau ProteinRat Brain0.8Phosphorylation nih.gov

Comparison with Other Stable Isotope Labeling Approaches

The use of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 in the BEMAD method offers distinct advantages and disadvantages when compared to other established stable isotope labeling techniques in quantitative proteomics.

Comparison with SILAC (Stable Isotope Labeling by Amino acids in Cell Culture):

Applicability: SILAC is a metabolic labeling technique that is primarily limited to actively dividing cells in culture, as it requires the incorporation of labeled amino acids during protein synthesis. nih.govcreative-proteomics.com In contrast, d6-DTT labeling is a chemical labeling method that can be applied to a wider range of samples, including tissues and non-dividing cells, as the labeling occurs post-translationally. nih.gov

Labeling Stage: In SILAC, labeling occurs in vivo, and samples are mixed at the protein level before digestion. nih.govcreative-proteomics.com This early mixing minimizes variability from sample processing, leading to high precision. sigmaaldrich.com With d6-DTT in the BEMAD method, labeling is performed on peptides after digestion, which can introduce more variability. nih.gov

Accuracy: SILAC is considered a highly accurate method due to the early mixing of samples. sigmaaldrich.com The BEMAD method with d6-DTT has been shown to be comparable in accuracy to other chemical labeling methods like Isotope-Coded Affinity Tags (ICAT). nih.gov

Comparison with iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags):

Multiplexing: iTRAQ and TMT are isobaric labeling methods that allow for higher levels of multiplexing (up to 8-plex for iTRAQ and 16-plex for TMT), enabling the simultaneous comparison of multiple samples. silantes.com The d6-DTT method is typically used for duplex (light vs. heavy) comparisons. nih.gov

Quantification Level: In iTRAQ and TMT, quantification is performed at the MS/MS level based on the intensity of reporter ions. silantes.com This can sometimes suffer from ratio compression, where the measured fold changes are underestimated, especially in complex samples. silantes.com Quantification with d6-DTT is performed at the MS1 level by comparing the peak intensities of the light and heavy peptide pairs, which can provide more accurate quantification for less complex samples. nih.gov

Cost: iTRAQ and TMT reagents can be expensive. researchgate.net DTT and its deuterated form are generally more cost-effective.

Comparison with ICAT (Isotope-Coded Affinity Tags):

Target Residues: The original ICAT method specifically targets cysteine residues. creative-proteomics.com The BEMAD method using d6-DTT can be used to label cysteine residues for protein expression analysis, but its primary application is for the analysis of modified serine and threonine residues (O-GlcNAc and O-phosphorylation) after β-elimination. nih.gov

Performance: Studies have shown that the BEMAD method is comparable to ICAT for protein expression analysis. nih.gov

Comparison with Reductive Dimethylation:

Target Residues: Reductive dimethylation labels primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues). uu.nl This makes it a general protein quantification method. The d6-DTT BEMAD method is more specialized for PTM analysis of serine and threonine. nih.gov

Simplicity: Reductive dimethylation is a relatively simple and cost-effective chemical labeling method. ox.ac.uk The BEMAD workflow is more complex due to the multi-step process involving β-elimination and Michael addition. nih.gov

The following table provides a comparative overview of these different quantitative proteomics approaches:

Feature(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 (BEMAD)SILACiTRAQ/TMTICATReductive Dimethylation
Labeling Type ChemicalMetabolicChemical (Isobaric)ChemicalChemical
Target Ser/Thr (PTMs), CysAll newly synthesized proteinsPrimary amines (Lys, N-terminus)CysteinePrimary amines (Lys, N-terminus)
Sample Type Cells, TissuesDividing CellsCells, Tissues, FluidsCells, TissuesCells, Tissues, Fluids
Multiplexing DuplexUp to 3-plexUp to 16-plexDuplexDuplex/Triplex
Quantification MS1MS1MS2MS1MS1
Key Advantage Specific for O-GlcNAc/PhosphorylationHigh precision due to early mixingHigh multiplexing capabilityCysteine-specificSimplicity and cost-effective
Reference nih.gov nih.govcreative-proteomics.comsigmaaldrich.com silantes.com creative-proteomics.com uu.nlox.ac.uk

Contributions to Mechanistic Enzymology and Chemical Kinetics

Elucidation of Redox Mechanisms in Biological Systems

Analysis of Redox-Dependent Post-Translational Modifications

The deuterated chemical compound (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 (DTT-d6) serves as a powerful tool in mechanistic enzymology and chemical kinetics, particularly in the sophisticated analysis of redox-dependent post-translational modifications (PTMs). Its primary utility lies in quantitative proteomics, where the mass difference between its deuterated (heavy) and non-deuterated (light) forms allows for the precise and simultaneous measurement of changes in protein modifications and expression levels.

One prominent application of DTT-d6 is in a method known as Beta-Elimination/Michael Addition with Dithiol (BEMAD). nih.gov This technique is designed for the identification and comparative quantification of O-linked phosphorylation and O-linked N-acetylglucosamine (O-GlcNAc) modifications on serine and threonine residues, both of which are critical redox-sensitive PTMs involved in a vast array of cellular signaling pathways. nih.gov

The BEMAD methodology leverages the differential isotopic labeling capabilities of light (d0) and heavy (d6) DTT. In this process, O-linked PTMs are first removed from serine or threonine residues via beta-elimination, which converts the modified amino acids into dehydroalanine (B155165) or dehydroaminobutyric acid, respectively. Subsequently, a Michael addition reaction is initiated, during which either d0-DTT or d6-DTT is added to the newly formed double bond.

By using d0-DTT to label one cell state (e.g., a control sample) and d6-DTT to label another (e.g., a treated sample), the modified peptides from both samples can be combined and analyzed simultaneously by mass spectrometry. The mass difference of 6 Daltons between the d0 and d6-labeled peptides allows for the clear distinction and relative quantification of the extent of modification at specific sites between the two samples. nih.gov This approach not only facilitates the identification of sites of post-translational modification but also provides a quantitative measure of how these modifications change in response to various stimuli or pathological conditions. nih.gov

Furthermore, to achieve specificity in mapping either O-phosphate or O-GlcNAc modifications, the BEMAD strategy can be coupled with enzymatic steps. For instance, treatment with an O-GlcNAcase prior to labeling will specifically remove O-GlcNAc modifications, allowing for the targeted analysis of this particular PTM. nih.gov A key advantage of this method is its ability to concurrently analyze protein expression levels by targeting cysteine residues, which are also labeled by DTT. This dual-purpose labeling provides a comprehensive snapshot of both changes in protein abundance and the dynamics of their post-translational modifications. nih.gov

In a practical demonstration of the BEMAD technique, a cytosolic lysate from a mouse brain was analyzed. To specifically target serine and threonine PTMs, the naturally present cysteine residues were first blocked through oxidation. This preventative step ensured that the subsequent DTT labeling was directed primarily towards the sites of beta-elimination. The results of this single mass spectrometry analysis led to the successful identification of 21 phosphorylation sites, five of which had been previously documented. nih.gov This underscores the efficacy of using isotopically labeled DTT for large-scale, quantitative analysis of the proteome and its modifications.

The following interactive data table summarizes the key aspects of the BEMAD methodology using deuterated DTT for the analysis of post-translational modifications.

FeatureDescriptionReference
Methodology Beta-Elimination/Michael Addition with Dithiol (BEMAD) nih.gov
Isotopic Labels (+/-)-1,4-Dithiothreitol (d0-DTT) and (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 (d6-DTT) nih.gov
Target PTMs O-phosphate and O-GlcNAc on serine and threonine residues nih.gov
Mechanism 1. Beta-elimination of PTMs. 2. Michael addition of d0- or d6-DTT. nih.gov
Application Quantitative analysis of changes in PTMs and protein expression between different cell states. nih.gov
Example Finding Identification of 21 phosphorylation sites in a mouse brain cytosolic lysate in a single analysis. nih.gov

Applications in Structural Biology Via Nuclear Magnetic Resonance Nmr Spectroscopy

Stable Isotope Labeling for NMR Spectral Simplification and Assignment

Stable isotope labeling, including the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), is a cornerstone of biomolecular NMR. nih.govutoronto.ca This approach is essential for overcoming challenges posed by large macromolecules, such as severe signal overlap and rapid signal decay, which complicate spectral analysis and structure determination. utoronto.canih.gov The use of deuterated reagents like (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is an integral part of this strategy, ensuring that the chemical environment required for the biomolecule's stability does not compromise the quality of the NMR data. isotope.com

Deuteration is a powerful technique for simplifying complex NMR spectra of biomolecules. nih.govescholarship.org By replacing hydrogen atoms with deuterium, the dense network of ¹H-¹H dipolar couplings, a major source of line broadening in large molecules, is significantly reduced. nih.govsigmaaldrich.com This "spin-dilution" effect results in narrower linewidths, leading to enhanced spectral resolution and improved sensitivity. nih.govnih.gov

Several deuteration strategies are employed:

Uniform Deuteration: Proteins are expressed in media containing D₂O, leading to high levels of deuterium incorporation at non-exchangeable carbon-bound sites. researchgate.net This method is highly effective for reducing spectral complexity in large proteins. researchgate.net

Selective Deuteration: Specific amino acids or positions are deuterated, which helps in assigning signals and probing specific regions within a biomolecule. nih.govsigmaaldrich.com

Fractional Deuteration: A compromise between fully protonated and highly deuterated samples, which can be tuned to optimize polarization transfer dynamics in certain NMR experiments. nih.gov

In these experiments, maintaining a reduced state is often necessary, for which a deuterated reducing agent is indispensable. (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 fulfills this role without reintroducing protons that would negate the benefits of deuteration. isotope.comyoutube.com The absence of its signals in a ¹H-NMR spectrum ensures that the simplified spectra of the target biomolecule remain clear. youtube.com

The determination of high-resolution protein structures by solution NMR has been significantly advanced by isotope labeling techniques. utoronto.casigmaaldrich.com For proteins larger than ~15 kDa, uniform ¹³C and ¹⁵N labeling, often combined with extensive deuteration, is standard practice. nih.govutoronto.ca Deuteration mitigates the effects of rapid transverse relaxation (R₂) rates that broaden signals in larger proteins, thereby extending the size limit of molecules that can be studied by solution NMR. utoronto.ca

The process typically involves:

Overexpression of the protein in a host system (like E. coli) grown in D₂O-based minimal media to produce a highly deuterated, ¹³C/¹⁵N-labeled protein. researchgate.net

Purification of the protein in buffers containing deuterated reagents, including (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6, to protect cysteine residues from forming disulfide bonds, which could lead to misfolding or aggregation. sigmaaldrich.comagscientific.com

Acquisition of multidimensional, heteronuclear NMR data (e.g., TROSY-based experiments) that rely on the favorable relaxation properties of deuterated molecules. nih.gov

This approach simplifies crowded spectra and allows for the collection of structural restraints, such as Nuclear Overhauser Effects (NOEs) and residual dipolar couplings (RDCs), which are essential for calculating an accurate three-dimensional structure. sigmaaldrich.comnih.gov

Table 1: Impact of Deuteration on Protein NMR Parameters

NMR ParameterEffect of DeuterationRationaleCitation
Linewidths Significantly narrowedReduction of ¹H-¹H dipolar couplings and slower transverse relaxation. nih.govnih.gov
Spectral Overlap ReducedSimplification of spectra due to fewer proton signals. nih.govnih.gov
Sensitivity EnhancedNarrower lines and specialized experiments (e.g., TROSY) lead to better signal-to-noise. utoronto.canih.gov
Molecular Size Limit IncreasedOvercomes the rapid signal decay that limits the study of large proteins. utoronto.ca

Similar to proteins, the NMR study of large nucleic acids is hampered by severe spectral overlap. nih.gov Selective deuteration of RNA and DNA provides a powerful tool for spectral simplification, facilitating resonance assignment and structure determination. nih.govnih.gov For instance, enzymatic synthesis of RNA using deuterated ribonucleoside triphosphates (rNTPs) is a common method for producing labeled samples for NMR and Small-Angle Neutron Scattering (SANS) studies. nih.gov

In DNA studies, stereoselective deuteration of the 5'-protons in deoxynucleotides has been shown to greatly simplify NMR spectra. nih.gov This allows for the unambiguous assignment of diastereotopic protons and provides more accurate structural restraints for determining the conformation of the sugar-phosphate backbone, which is particularly useful for studying non-canonical DNA structures or DNA with lesions. nih.gov During these experiments, especially when studying nucleic acid-binding proteins with cysteine residues, the presence of a non-interfering reducing agent like (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is beneficial to maintain protein integrity.

Structural Analysis of Macromolecular Interactions

Understanding how macromolecules interact is fundamental to deciphering biological processes. NMR spectroscopy, enhanced by isotopic labeling, provides unparalleled insight into the structure, dynamics, and interfaces of these complexes in solution.

Deuterated probes are invaluable for studying the interfaces of protein-nucleic acid complexes. By selectively deuterating one component of a complex (e.g., the protein) and leaving the other protonated, NMR techniques can filter the signals to specifically observe only the labeled or unlabeled partner. This simplifies the spectra and allows for a clear focus on interfacial regions.

A significant and direct application of deuterated DTT was demonstrated in a study of protein-RNA interactions. nih.gov Researchers discovered that DTT can act as a specific, UV-inducible cross-linking agent between cysteine residues in proteins and uracil (B121893) bases in RNA. nih.gov To confirm that the DTT molecule itself was part of the cross-link, they used perdeuterated DTT (d₁₀-DTT). Mass spectrometry analysis showed a corresponding mass shift, proving the covalent incorporation of the deuterated DTT into the protein-RNA complex. nih.gov This innovative use of deuterated DTT provided a powerful tool for mapping the precise location of protein-RNA interactions. nih.gov

For protein-DNA interactions, methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and NMR are used to map binding sites. nih.govspringernature.com In an NMR context, studying a deuterated protein binding to DNA often requires a reducing agent to prevent protein oxidation. Using (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 ensures that the reducing agent does not add unwanted proton signals that could obscure the subtle chemical shift perturbations that occur upon complex formation. youtube.comthermofisher.comnih.gov

Table 2: Research Findings on Deuterated DTT in Interaction Studies

Study FocusKey FindingMethodologyCompound UsedCitation
Protein-RNA Interactions DTT acts as a UV-inducible cross-linker between cysteine and uracil.UV cross-linking, Mass SpectrometryPerdeuterated DTT (d₁₀-DTT) nih.gov
Confirmation of Cross-link Mass shift confirmed the covalent incorporation of DTT in the cross-link.MS/MS analysisPerdeuterated DTT (d₁₀-DTT) nih.gov

DTT is a classic reagent used in protein folding studies to control the formation of disulfide bonds. agscientific.comembopress.org It can prevent disulfide bond formation in newly synthesized proteins or reduce existing bonds, allowing researchers to study folding intermediates and the stability of the folded state. embopress.orgnih.gov

When protein folding is monitored by NMR using isotopically labeled and deuterated proteins, it is essential that all components in the solution are compatible with the NMR experiment. researchgate.netsigmaaldrich.com If a reducing environment is required to study the folding pathway of a protein without disulfide bond formation, (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is the ideal choice. isotope.com Its use prevents the introduction of strong ¹H signals that would overwhelm the signals from the protein itself, thereby enabling a clear view of the conformational changes occurring during the folding process in solution. youtube.com This is critical for characterizing the structure and dynamics of both unfolded states and folding intermediates, which are often transient and weakly populated.

Advanced NMR Spectroscopic Techniques Utilizing DTT-D6

The isotopic labeling of 1,4-Dithiothreitol (DTT) to create its deuterated form, (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 (DTT-D6), provides significant advantages in specialized NMR experiments. By replacing specific protons with deuterium, the complexity of ¹H NMR spectra is reduced, and specific nuclear interactions can be probed more effectively. This is particularly valuable in the analysis of large biomolecules and complex polymers where spectral overlap is a major challenge.

Solid-State NMR for Polymer Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure, dynamics, and morphology of materials in their solid form, including polymers and biopolymers. researchgate.net The analysis of solid-phase materials is often complicated by significant line broadening from dipolar interactions and chemical shift anisotropy, which are averaged out in solution-state NMR due to molecular tumbling. nih.gov The use of deuterated small molecules like DTT-D6 within the sample matrix is a key strategy to mitigate some of these challenges, especially when analyzing biopolymers like proteins that require a reducing environment to maintain their native structure.

In the context of characterizing a protein, which is a biopolymer, DTT is often required to prevent the formation of intermolecular or intramolecular disulfide bonds that can lead to aggregation or non-native conformations. When conducting ssNMR on such a sample, the abundant protons from a standard DTT molecule would contribute strong signals, complicating the spectra and potentially masking weaker signals from the protein of interest. By using DTT-D6, the signals from the reducing agent are effectively "silenced" in the ¹H NMR spectrum. This spectral simplification is crucial for improving the resolution and sensitivity of experiments focused on the polymer's nuclei. ox.ac.uk

Furthermore, deuteration reduces the rate of ¹³C and ¹H(N) T2 relaxation, which can lead to narrower linewidths and improved sensitivity in multidimensional experiments. ox.ac.uk This allows for more precise measurements of internuclear distances and torsion angles, providing high-resolution structural details of the polymer backbone and side chains. nih.govnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. dtic.mil While extensive deuteration can impact CP efficiency, it remains a vital tool for simplifying spectra and enabling more advanced structural studies on complex biopolymer systems. ox.ac.ukescholarship.org

Table 1: Representative Experimental Parameters for Solid-State NMR of a Polymer This table illustrates typical settings for a ¹⁵N CP-MAS experiment, a common technique in the solid-state NMR characterization of nitrogen-containing polymers like polyamides or proteins.

ParameterValuePurposeSource
Spectrometer Bruker MSL 200NMR Instrument dtic.mil
Magnetic Field 4.7 TInduces nuclear spin polarization dtic.mil
¹H Frequency 200.13 MHzLarmor frequency for protons dtic.mil
¹⁵N Frequency 20.287 MHzLarmor frequency for nitrogen-15 dtic.mil
¹H Pulse (CP) 5 µsPrepares proton spins for polarization transfer dtic.mil
Contact Time (CP) 1 to 5 msDuration for magnetization transfer from ¹H to ¹⁵N dtic.mil
MAS Speed 3.0 to 3.2 kHzPhysically spins the sample to average anisotropic interactions dtic.mil
Number of Scans 20,000 to 50,000Signal averaging to improve signal-to-noise ratio dtic.mil

Quantum Mechanical NMR Analysis for Structural Elucidation

Quantum mechanical (QM) modeling has become an indispensable tool to complement experimental NMR data for the unambiguous structural elucidation of complex organic molecules. researchgate.net This approach involves calculating NMR parameters, such as chemical shifts (δ) and scalar coupling constants (J), using quantum chemical methods like Density Functional Theory (DFT). researchgate.net The calculated parameters for a proposed structure are then compared against the high-quality experimental data. A strong correlation between the calculated and experimental values provides powerful evidence for the correctness of the proposed structure, helping to differentiate between closely related isomers or stereoisomers. researchgate.net

The success of this method hinges on the accuracy of the experimental NMR data. nih.gov This is where a molecule like DTT-D6 becomes valuable. When a target molecule, such as a complex natural product or a peptide, requires a reducing agent for stability during analysis, the presence of standard DTT would introduce numerous signals into the ¹H NMR spectrum. These signals can overlap with those of the analyte, making the precise determination of chemical shifts and coupling constants difficult or impossible.

By substituting standard DTT with DTT-D6, these interfering proton signals are eliminated. This provides a cleaner, simplified 1D ¹H NMR spectrum of the analyte, from which highly accurate parameters can be extracted. nih.gov This clean experimental dataset is crucial for a meaningful comparison with QM-calculated data. The process, sometimes referred to as ¹H iterative Full Spin Analysis (HiFSA), accounts for all features in a spectrum, including complex multiplets and high-order effects, to produce a set of field-independent parameters (δ and J) that define the molecule's NMR profile. nih.gov When these experimentally derived parameters closely match the QM-predicted ones, it builds a high degree of confidence in the assigned structure. researchgate.netnih.gov

Table 2: Example of Experimental vs. Quantum Mechanical Calculated ¹H NMR Data This table demonstrates the principle of comparing experimental NMR data with QM-calculated values for structural validation. The close agreement between the two datasets confirms the proposed molecular structure.

ProtonExperimental δ (ppm)Calculated δ (ppm)Experimental J (Hz)Calculated J (Hz)Source
H-2' 7.987.998.8 (d)8.9 (d) nih.gov
H-6' 6.916.908.8 (d)8.9 (d) nih.gov
H-6 6.206.192.1 (d)2.0 (d) nih.gov
H-8 6.456.442.1 (d)2.0 (d) nih.gov

Interdisciplinary Research and Emerging Methodologies

Integration of DTT-D6 Labeling in Multi-Omics Approaches

The use of stable isotope labeling is a cornerstone of quantitative proteomics, and deuterated reagents like DTT-D6 are seeing a revival in this field. rsc.org In multi-omics studies, which combine proteomics, metabolomics, and other "-omics" fields, DTT-D6 serves as a valuable tool. In proteomics, DTT is a standard reagent used to reduce disulfide bonds in proteins prior to analysis by mass spectrometry (MS). wikipedia.orgsigmaaldrich.com By using DTT-D6, researchers can introduce a specific mass signature into samples.

This labeling strategy is particularly useful in quantitative proteomics for comparing protein expression levels between different biological samples. For instance, in methodologies analogous to SILAC (Stable Isotope Labeling with Amino acids in Cell culture), DTT-D6 can be used to create a mass difference between control and experimental protein samples. When the samples are mixed and analyzed by MS, the relative abundance of a peptide from different samples can be determined by comparing the intensities of the light (unlabeled) and heavy (D6-labeled) peptide peaks.

The integration extends to metabolomics, where DTT-D6 can be used to study redox-sensitive metabolites. The deuterium (B1214612) label acts as a tracer, allowing for the precise tracking and quantification of specific molecules through complex metabolic pathways. This dual utility in both proteomics and metabolomics makes DTT-D6 a powerful reagent for systems biology research, enabling a more holistic view of cellular processes. Recent studies have demonstrated the flexibility and cost-effectiveness of using deuterium oxide (D₂O) to label non-essential amino acids for proteome-wide turnover analysis in cell culture, a principle that underpins the utility of specifically labeled reagents like DTT-D6. nih.gov

Development of Novel Chemical Probes and Reagents Incorporating Deuterium

The scientific community is actively developing new chemical probes and reagents that incorporate deuterium to enhance analytical techniques. rsc.org Deuterium's stable, non-radioactive nature and its mass difference from hydrogen make it an ideal label for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) studies. The synthesis of these deuterated compounds is often simpler and less expensive than their ¹³C or ¹⁵N-labeled counterparts. rsc.org

The development of novel deuterated reagents is driven by the need for more accurate and multiplexed quantitative analysis. For example, the DiART (Deuterium-coded Isobaric Amine-Reactive Tags) reagents were developed as a cost-effective alternative to other isobaric tags, demonstrating that chromatographic shifts associated with deuterium labeling can be overcome with proper molecular design. rsc.org These reagents allow for the simultaneous quantification of up to six different protein samples.

Beyond proteomics, deuterium incorporation is a key strategy in drug discovery to improve the pharmacokinetic profiles of new drug candidates. nih.govnih.gov This "deuterium switch" can enhance a drug's metabolic stability by slowing down metabolism at specific sites, a concept known as the kinetic isotope effect. princeton.eduacs.org The principles guiding the synthesis of deuterated drugs are also applied to the creation of novel research reagents like DTT-D6, which are designed for specific applications in biochemical assays and structural biology. nih.gov

Table 1: Examples of Deuterated Reagents and Their Applications

Reagent TypeApplicationKey Advantage
Deuterium-coded Isobaric Tags (e.g., DiART)Quantitative ProteomicsCost-effective, allows for multiplexing of samples. rsc.org
Deuterated Drug Analogues (e.g., Deutetrabenazine)Medicinal ChemistryImproved metabolic stability and pharmacokinetic profile. nih.gov
Deuterated Crosslinkers (e.g., BS3-d4)Structural Biology (Cross-linking Mass Spectrometry)Provides distance constraints for protein structure modeling.
Deuterated Solvents (e.g., D₂O)NMR Spectroscopy, Protein Turnover StudiesNon-invasive labeling, provides structural and kinetic information. nih.gov
Deuterated Reducing Agents (e.g., DTT-D6)Redox Proteomics/MetabolomicsIntroduces a stable isotope label for quantifying redox modifications.

Computational Modeling and Simulation Complementing Experimental DTT-D6 Data

Computational modeling and simulation are becoming indispensable for interpreting the complex data generated from experiments using deuterated compounds like DTT-D6. acs.org In the context of hydrogen-deuterium exchange mass spectrometry (HDX-MS), computational methods are used to translate experimental data into structural and dynamic information about proteins. ed.ac.uk

HDX-MS experiments measure the rate at which backbone amide hydrogens in a protein exchange with deuterium in the solvent (like D₂O). This exchange rate is sensitive to the protein's local structure and dynamics. Similarly, when DTT-D6 is used to reduce disulfide bonds, the rate of reduction and the resulting mass shifts can provide information about the accessibility and local environment of cysteine residues.

Computational models can complement this experimental data in several ways:

Structure Refinement: Experimental HDX or DTT-D6 reduction data can be used as restraints to guide and validate computational protein structure modeling and docking simulations. acs.orged.ac.uk

Predicting Isotope Effects: Quantum mechanical calculations can theoretically predict the differences in behavior between hydrogen and deuterium, helping to explain experimentally observed kinetic isotope effects. fugaku100kei.jp

Simulating Reaction Dynamics: Molecular dynamics simulations can model the interaction between DTT-D6 and a protein, providing insights into the mechanism of disulfide reduction and the factors influencing reaction rates at specific sites.

This synergy between experimental data and computational modeling allows for a more detailed and accurate understanding of protein structure, function, and dynamics than either approach could achieve alone. ed.ac.uk

Table 2: Synergy of Experimental DTT-D6 Data and Computational Modeling

Experimental Data from DTT-D6Computational MethodCombined Insight
Rate of disulfide bond reductionMolecular Dynamics (MD) SimulationsElucidation of the reduction mechanism and factors influencing site accessibility.
Mass shifts in peptides containing reduced cysteinesHomology Modeling / Protein DockingRefinement and validation of protein 3D structures and protein-protein interaction models. acs.orged.ac.uk
Kinetic Isotope Effect (KIE) measurementsQuantum Mechanics (QM) CalculationsTheoretical explanation for observed differences in reaction rates between DTT and DTT-D6. fugaku100kei.jp
Differential modification patternsSolvent Accessible Surface Area (SASA) CalculationCorrelation of protein surface exposure with reactivity towards DTT-D6. ed.ac.uk

Challenges and Future Directions in the Application of Deuterated Dithiothreitol in Academic Research

Despite its potential, the application of DTT-D6 and other deuterated reagents in academic research faces several challenges. The synthesis of specifically labeled compounds, while often less expensive than ¹³C or ¹⁵N labeling, can still be complex and requires specialized chemical expertise. rsc.orgacs.org Ensuring high isotopic purity is critical for quantitative accuracy and requires rigorous characterization using techniques like high-resolution mass spectrometry. nih.gov

Another challenge is the potential for kinetic isotope effects to alter the reaction kinetics compared to the non-deuterated counterpart, which must be carefully considered when interpreting results. princeton.edu Furthermore, the analytical instrumentation and software must be capable of resolving and accurately quantifying the small mass differences introduced by deuterium labeling. rsc.org

Future directions in this field are focused on overcoming these challenges and expanding the utility of deuterated reagents. There is a continuous effort to develop more robust and simplified synthetic methods for producing high-purity deuterated compounds. acs.org The development of more sophisticated mass spectrometry techniques and data analysis algorithms will improve the accuracy and throughput of deuterium-based quantitative studies.

The future will likely see DTT-D6 and similar reagents being used in more complex experimental designs, such as time-resolved studies of protein folding and function, and in mapping protein-RNA interactions. nih.gov As the field of drug discovery continues to embrace deuterated compounds for creating safer and more effective medicines, the demand for and understanding of related research tools like DTT-D6 in academic settings is expected to grow significantly. nih.gov

Q & A

Basic Questions

Q. What are the critical considerations for handling and storing deuterated DTT in biochemical experiments?

  • Methodological Answer : Deuterated DTT (DTT-D6) is hygroscopic and prone to oxidation. Store at 0–6°C under inert gas (e.g., argon) to minimize deuterium exchange and preserve redox activity. Prepare fresh solutions in deoxygenated buffers (e.g., Tris-HCl, pH 8.0) and avoid repeated freeze-thaw cycles. Use airtight vials to prevent isotopic contamination .
  • Key Evidence : Deuterated DTT requires stricter storage than non-deuterated analogs due to isotopic stability concerns .

Q. How does deuteration affect the reducing efficiency of DTT compared to its non-deuterated form?

  • Methodological Answer : Isotopic substitution (D/H) alters bond dissociation energy, potentially slowing reaction kinetics. Compare reduction rates using a standardized disulfide substrate (e.g., insulin) via UV-Vis spectroscopy (λ = 650 nm) to quantify thiol generation. Expect a 10–20% decrease in reaction velocity due to the kinetic isotope effect .
  • Key Evidence : Deuterated compounds exhibit distinct physicochemical properties impacting redox dynamics .

Q. What analytical techniques validate the purity and isotopic enrichment of DTT-D6?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (m/z 160.3 for DTT-D6 vs. 154.2 for DTT) and isotopic distribution.
  • Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation at positions 1,1,2,3,4,4 using 2^2H-NMR or 1^1H-NMR with deuterium-induced peak splitting .
    • Key Evidence : LC-MS and NMR are standard for isotopic validation .

Advanced Questions

Q. How can deuterated DTT improve traceability in protein disulfide bond reduction studies?

  • Methodological Answer : Use DTT-D6 to differentiate endogenous thiols from experimental artifacts in mass spectrometry. After reduction, alkylate with iodoacetamide-H3^3 and analyze via MALDI-TOF-MS. Deuterated thiols generate distinct isotopic patterns, enabling precise quantification of disulfide reduction efficiency .
  • Key Evidence : Isotopic labeling reduces background noise in proteomic workflows .

Q. What experimental designs resolve contradictions in DTT-D6’s dual role as a reducing agent and reactive oxygen species (ROS) generator?

  • Methodological Answer :

  • Parallel Assays : Measure DTT consumption (UV-Vis at 412 nm via Ellman’s reagent) and ROS generation (fluorescent probes like H2_2DCFDA for H2_2O2_2) under identical conditions.
  • Quencher Controls : Add catalase (for H2_2O2_2) or TEMPO (for •OH) to isolate redox pathways.
  • Data Interpretation : ROS activity is quinone-dependent, while disulfide reduction is pH- and concentration-driven .
    • Key Evidence : DTT’s ROS generation is decoupled from its reducing capacity in PM studies .

Q. How does DTT-D6 enhance sensitivity in electrochemical sensors for detecting redox-active contaminants?

  • Methodological Answer : Modify screen-printed gold electrodes (SPGE) with DTT-D6 via self-assembled monolayers (SAMs). Characterize using:

  • Electrochemical Impedance Spectroscopy (EIS) : Compare charge transfer resistance (Rct_{ct}) of DTT-D6/SPGE vs. bare SPGE.
  • Differential Pulse Voltammetry (DPV) : Optimize pH (2.5 H2_2SO4_4) and scan rate (125 mV s1^{-1}) for Sudan II detection. Expect a detection limit of 0.0002 µmol L1^{-1} (S/N = 3) with 6.67× higher peak current than unmodified electrodes .
    • Key Evidence : DTT-modified electrodes show enhanced conductivity and reproducibility .

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